molecular formula C20H20N2O4S2 B2924264 4-(methylsulfonyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)benzamide CAS No. 896339-19-8

4-(methylsulfonyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)benzamide

Cat. No. B2924264
CAS RN: 896339-19-8
M. Wt: 416.51
InChI Key: OEHOBYPJOQDQDL-UHFFFAOYSA-N
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Description

4-(methylsulfonyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)benzamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as GSK-J4 and is a potent inhibitor of the histone demethylase JMJD3.

Scientific Research Applications

Synthesis and Anticancer Applications

  • Pro-apoptotic Indapamide Derivatives as Anticancer Agents : A study by Yılmaz et al. (2015) in the Journal of Enzyme Inhibition and Medicinal Chemistry discusses the synthesis of derivatives from 4-chloro-N-(2-methyl-2,3-dihydroindol-1-yl)-3-sulfamoylbenzamide (indapamide), showing proapoptotic activity on melanoma cell lines. These compounds, including variants of benzamides, demonstrated anticancer activity with significant inhibition of melanoma cancer cell line MDA–MB435 (Yılmaz et al., 2015).

Cardiac Electrophysiological Activity

  • N-Substituted-4-(1H-imidazol-1-yl)benzamides in Cardiac Activity : Morgan et al. (1990) in the Journal of Medicinal Chemistry explored the synthesis and cardiac electrophysiological activity of 18 N-substituted imidazolylbenzamides or benzene-sulfonamides. These compounds exhibited potential in treating arrhythmias, suggesting significant electrophysiological activity in cardiac models (Morgan et al., 1990).

Antimicrobial and Antifungal Action

  • Antimicrobial and Antifungal Action of Thiazoles : Research by Sych et al. (2019) in the Research Journal of Pharmacy and Technology focused on derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems, including thiazoles and benzamides, showing sensitivity to both Gram-positive and Gram-negative bacteria, and antifungal activity against Candida albicans (Sych et al., 2019).

Antiarrhythmic Activity

  • Class III Antiarrhythmic Activity of Benzamides and Sulfonamides : A study by Ellingboe et al. (1992) in the Journal of Medicinal Chemistry described the synthesis and Class III antiarrhythmic activity of a series of 4-[(methylsulfonyl)amino]benzamides and sulfonamides. These compounds were found potent in treating arrhythmias without affecting conduction (Ellingboe et al., 1992).

Additional Biological Applications

  • Anticancer Evaluation of Thiazol Derivatives : Ravinaik et al. (2021) in the Russian Journal of Organic Chemistry synthesized and evaluated various benzamide derivatives for their anticancer activity against different cancer cell lines, showing significant inhibitory effects (Ravinaik et al., 2021).
  • Antimalarial Sulfonamides in COVID-19 Drug Research : Fahim and Ismael (2021) in Biointerface Research in Applied Chemistry examined the antimalarial activity of sulfonamide derivatives and their potential application in COVID-19 drug research, highlighting the versatility of these compounds in addressing contemporary health challenges (Fahim & Ismael, 2021).

properties

IUPAC Name

4-methylsulfonyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S2/c1-3-12-26-16-8-4-14(5-9-16)18-13-27-20(21-18)22-19(23)15-6-10-17(11-7-15)28(2,24)25/h4-11,13H,3,12H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEHOBYPJOQDQDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(methylsulfonyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)benzamide

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